1H-Pyrrole-1-sulfonamide
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Overview
Description
1H-Pyrrole-1-sulfonamide is a heterocyclic compound that features a pyrrole ring fused with a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of pyrrole with sulfonyl chlorides in the presence of a base. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired sulfonamide derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
1H-Pyrrole-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
1H-Indole-1-sulfonamide: Similar in structure but with an indole ring instead of a pyrrole ring.
1H-Pyrrole-2-sulfonamide: Differing in the position of the sulfonamide group on the pyrrole ring.
Sulfanilamide: A simpler sulfonamide compound without the heterocyclic ring structure.
Uniqueness: 1H-Pyrrole-1-sulfonamide is unique due to its specific combination of a pyrrole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C4H6N2O2S |
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Molecular Weight |
146.17 g/mol |
IUPAC Name |
pyrrole-1-sulfonamide |
InChI |
InChI=1S/C4H6N2O2S/c5-9(7,8)6-3-1-2-4-6/h1-4H,(H2,5,7,8) |
InChI Key |
UVDFSXIEBNLSMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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